![molecular formula C12H11Br2N B14729609 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide CAS No. 13160-93-5](/img/structure/B14729609.png)
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C12H11Br2N. It is a brominated derivative of pyridinium, which is a class of compounds known for their wide range of applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 2-bromobenzyl bromide with pyridine. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes for imaging.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The bromine atom plays a crucial role in these interactions, as it can form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide can be compared with other brominated pyridinium compounds, such as 4-(4-bromophenyl)-1-methylpyridin-1-ium chloride and 4-phenyl-1-methylpyridin-1-ium chloride. These compounds share similar chemical properties but differ in their specific applications and reactivity. The presence of the bromine atom in different positions on the phenyl ring can lead to variations in their chemical behavior and biological activity .
Properties
CAS No. |
13160-93-5 |
|---|---|
Molecular Formula |
C12H11Br2N |
Molecular Weight |
329.03 g/mol |
IUPAC Name |
1-[(2-bromophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11BrN.BrH/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
InChI Key |
ZPOJSETZYAOVDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=CC=C2Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


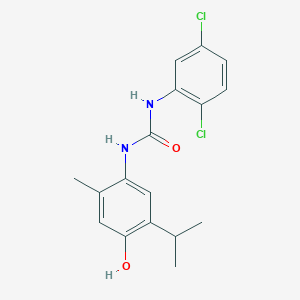
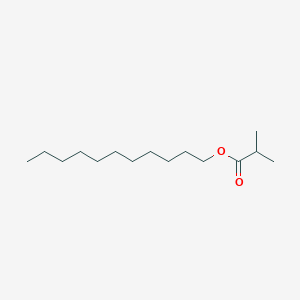
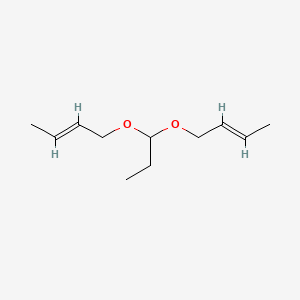
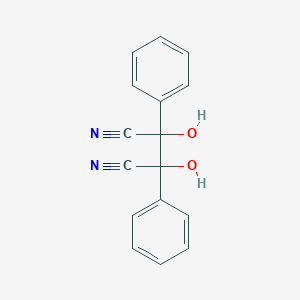
![Octahydrobenzo[3,4]cyclobuta[1,2-c]furan-1,3-dione](/img/structure/B14729555.png)
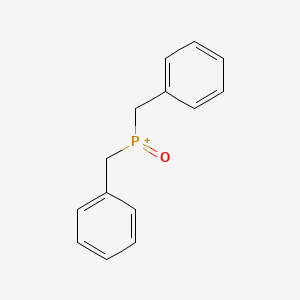

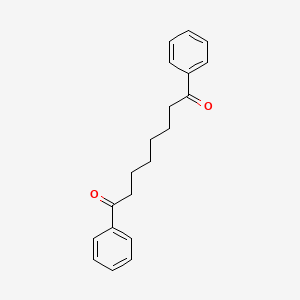
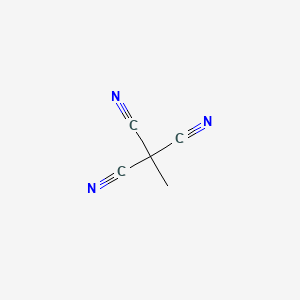
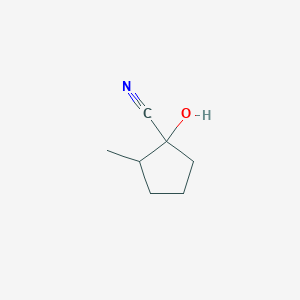
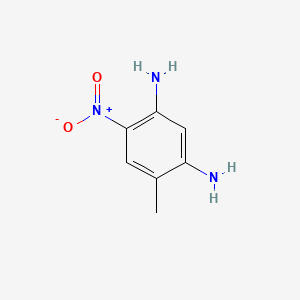
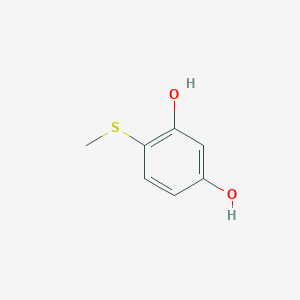
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)

